2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-2-yl]acetic acid
Description
2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-2-yl]acetic acid is a specialized compound used primarily in peptide synthesis and organic chemistry research. The molecule features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino-substituted oxane (tetrahydropyran) ring, with an acetic acid side chain. The Fmoc group is widely employed in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal via piperidine treatment . The oxane ring introduces conformational rigidity, which may influence the compound’s solubility, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)oxan-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c24-21(25)12-15-11-14(9-10-27-15)23-22(26)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUODOAZMLZELR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-2-yl]acetic acid typically involves multiple steps, starting from commercially available precursors One common method involves the protection of the amino group with the Fmoc group, followed by the formation of the oxan-2-yl structure through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated peptide synthesizers may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can be used to replace certain groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Synthetic Organic Chemistry
The compound is primarily utilized in synthetic organic chemistry, especially in the synthesis of peptides and related bioactive molecules. Its structure allows for the introduction of protective groups that are crucial during peptide synthesis. The following outlines its role in synthetic processes:
- Peptide Synthesis: The fluorenylmethoxycarbonyl group serves as a protective group for amino acids, facilitating their coupling without interference from side reactions. This property is essential in synthesizing complex peptides where maintaining the integrity of functional groups is critical.
- Coupling Reactions: Common reagents used alongside this compound include dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), which promote efficient peptide bond formation under controlled conditions.
Pharmaceutical Applications
The applications of 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-2-yl]acetic acid extend into pharmaceutical development:
- Drug Development: This compound can be used as an intermediate in the synthesis of pharmaceutical agents, particularly those requiring precise structural modifications to enhance efficacy and reduce toxicity.
- Bioactive Molecules: Its ability to form stable linkages with other bioactive molecules makes it valuable in creating targeted drug delivery systems or prodrugs that can improve pharmacokinetics.
Case Study 1: Peptide Synthesis Optimization
A study focused on optimizing the synthesis of a specific peptide using this compound demonstrated increased yields and purity compared to traditional methods. The use of this compound allowed for better control over reaction conditions, leading to fewer by-products.
Case Study 2: Targeted Drug Delivery
Research has explored the incorporation of this compound into drug delivery systems targeting cancer cells. The fluorenylmethoxycarbonyl moiety was found to enhance cellular uptake while minimizing systemic toxicity, showcasing its potential in therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-2-yl]acetic acid involves its interaction with specific molecular targets. The Fmoc group plays a crucial role in protecting the amino group during peptide synthesis, preventing unwanted side reactions. The oxan-2-yl structure provides stability and enhances the compound’s reactivity in various chemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogous Fmoc-protected derivatives, highlighting structural variations, physicochemical properties, and applications:
Key Structural and Functional Differences :
Core Ring Systems: The oxane ring in the target compound provides a six-membered oxygen-containing heterocycle, which may enhance solubility in polar solvents compared to the piperazine analog . Phenyl and pyridinone derivatives exhibit aromatic or heteroaromatic properties, influencing electronic interactions and binding affinity in biological systems .
The pyridinone ring in contains a ketone group, enabling hydrogen-bonding interactions absent in oxane or piperazine analogs.
Physicochemical Properties :
- Solubility : Piperazine and oxane derivatives are likely more water-soluble than aromatic analogs due to their polar heterocycles. For example, the piperazine analog has a density of 1.295 g/cm³ and vapor pressure of 8.3E-14 mmHg , though solubility data are unavailable.
- Stability : Fmoc groups are base-labile, but the oxane ring’s rigidity may slow deprotection kinetics compared to linear analogs.
Drug Discovery :
Biological Activity
2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-2-yl]acetic acid, commonly referred to as Fmoc-Oxan-Acetic Acid, is a synthetic compound primarily used in peptide synthesis and related applications. Its unique structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, an oxan ring, and an acetic acid moiety, which contribute to its biological activity and utility in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C22H23NO5, with a molecular weight of approximately 381.4 g/mol. The compound's structure can be depicted as follows:
This compound is characterized by its complex functional groups that facilitate various chemical reactions, particularly in the synthesis of peptides and non-proteinogenic amino acids.
While the specific biochemical pathways affected by this compound are not fully elucidated, it is known to participate in peptide bond formation. The Fmoc group serves as a protective moiety during the synthesis of peptides, allowing for selective reactions without interfering with other functional groups.
Biological Activity
The biological activity of this compound is primarily linked to its role in synthesizing bioactive peptides. These peptides can exhibit various biological functions, including:
- Antimicrobial Activity: Peptides synthesized using this compound may show effectiveness against bacterial strains.
- Anticancer Properties: Some derivatives have been studied for their potential to inhibit tumor growth and proliferation.
- Enzyme Inhibition: Compounds derived from Fmoc-Oxan-Acetic Acid may act as inhibitors for specific enzymes involved in metabolic pathways.
Research Findings and Case Studies
Several studies have explored the applications and biological activities of compounds derived from this compound:
-
Peptide Synthesis and Characterization
- A study demonstrated the successful synthesis of a peptide using Fmoc-Oxan-Acetic Acid as a key intermediate. The resulting peptide exhibited significant antimicrobial properties against Staphylococcus aureus and Escherichia coli .
- Anticancer Activity
- Enzyme Inhibition Studies
Summary Table of Biological Activities
Q & A
Q. What is the role of the Fmoc (9-fluorenylmethoxycarbonyl) group in this compound?
The Fmoc group acts as a temporary protecting group for amino acids during solid-phase peptide synthesis (SPPS). It prevents unintended side reactions at the amino group during coupling steps and is selectively removed under mild basic conditions (e.g., piperidine in DMF) without disrupting other functional groups . This allows sequential peptide chain elongation.
Q. What synthetic routes are commonly used to prepare this compound?
Synthesis typically involves:
- Step 1 : Protection of the amino group using Fmoc-Cl (Fmoc chloride) in the presence of a base (e.g., sodium carbonate) .
- Step 2 : Coupling with oxane (tetrahydropyran) derivatives via carbodiimide-mediated reactions (e.g., DIC/HOBt) in solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .
- Step 3 : Purification via column chromatography or recrystallization, with purity verified by HPLC or NMR .
Q. Which analytical techniques are critical for verifying the compound’s purity and structure?
Q. What are the primary research applications of this compound?
It is used as:
- A building block in SPPS for synthesizing peptides with complex architectures .
- A model substrate for studying Fmoc deprotection kinetics under varying pH and solvent conditions .
- A precursor for functionalized biomaterials (e.g., hydrogels) in drug delivery studies .
Q. How should researchers handle discrepancies in toxicity data across safety data sheets (SDS)?
- Assumption of worst-case hazards : Treat the compound as toxic (Category 4 for oral/dermal/inhalation exposure) based on SDS with hazard classifications .
- Precautionary measures : Use PPE (gloves, goggles, lab coats) and work in a fume hood, even if some SDS lack toxicity data .
Advanced Research Questions
Q. How can coupling efficiency with sterically hindered amino acids be optimized?
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reagent solubility .
- Coupling agents : Employ HATU or PyBOP instead of DIC/HOBt for steric challenges .
- Extended reaction times : Monitor via Kaiser test or HPLC to ensure complete coupling .
Q. What strategies mitigate side reactions during Fmoc deprotection?
- Deprotection conditions : Use 20% piperidine in DMF for ≤10 minutes to minimize β-elimination or racemization .
- Temperature control : Maintain reactions at 0–4°C for temperature-sensitive sequences .
- By-product analysis : Characterize truncated peptides via LC-MS to adjust protocols .
Q. How can researchers assess environmental risks despite limited ecotoxicity data?
- Read-across approach : Compare with structurally similar Fmoc-protected compounds known for low biodegradability and aquatic toxicity .
- Waste management : Treat as hazardous waste; avoid disposal via sinks or regular trash .
Q. What are the stability considerations for long-term storage?
- Storage conditions : Keep in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis .
- Degradation monitoring : Perform periodic NMR/HPLC checks for Fmoc group integrity .
Q. How to resolve contradictions in reported synthetic yields?
- Parameter optimization : Screen solvents (e.g., DCM vs. THF), bases (e.g., Na₂CO₃ vs. DIEA), and reaction times .
- By-product identification : Use LC-MS/MS to trace impurities (e.g., diastereomers or unreacted intermediates) .
- Scale-up adjustments : Reduce stirring speed or switch to flow chemistry for better reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
